Ácido 4-(metilamino)butanoico

Descripción general

Descripción

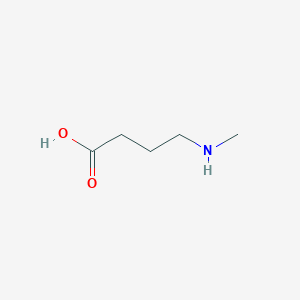

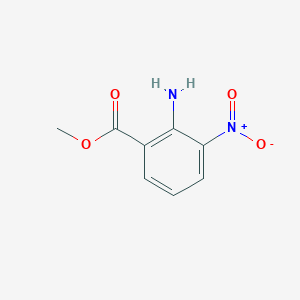

A GABA derivative and hydrolysis product of the industrial solvent, N-methyl-2-pyrrolidinone. Biologically it is a product of nicotine catabolism in bacteria and inhibits L-Carnitine from undergoing β-oxidation in mammals. It is commonly found in skin products to prevent wrinkles.

4-(methylamino)butyric acid is a gamma-amino acid comprising that is GABA in which one of the hydrogens attached to the nitrogen is replaced by a methyl group. It derives from a butyric acid and a gamma-aminobutyric acid. It is a conjugate acid of a 4-(methylamino)butyrate. It is a tautomer of a 4-(methylamino)butyric acid zwitterion.

Aplicaciones Científicas De Investigación

Síntesis de péptidos

“Ácido 4-(metilamino)butanoico” se utiliza en la síntesis de péptidos . La síntesis de péptidos es la producción de péptidos, que son compuestos orgánicos en los que múltiples aminoácidos están unidos mediante enlaces amida, también conocidos como enlaces peptídicos.

Catabolismo de la nicotina

Este compuesto es un producto del catabolismo de la nicotina en bacterias . El catabolismo de la nicotina es el proceso por el cual la nicotina, una sustancia dañina que se encuentra en el tabaco, se descompone en sustancias más pequeñas y menos dañinas por las bacterias.

Inhibición de la β-oxidación de L-carnitina

“this compound” inhibe la β-oxidación de L-carnitina en mamíferos . La β-oxidación es un proceso metabólico que involucra múltiples pasos mediante los cuales las moléculas de ácidos grasos se descomponen para producir energía.

Safety and Hazards

Safety data sheets suggest that 4-(Methylamino)butanoic acid may cause serious eye irritation and could be toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Análisis Bioquímico

Biochemical Properties

4-(Methylamino)butanoic acid interacts with various enzymes, proteins, and other biomolecules. It is functionally related to a butyric acid and a gamma-aminobutyric acid

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 4-(Methylamino)butanoic acid involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

4-(Methylamino)butanoic acid is involved in the metabolic pathways related to nicotine catabolism in bacteria . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

4-(methylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-6-4-2-3-5(7)8/h6H,2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKCDAVWJLOAHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073250 | |

| Record name | Butanoic acid, 4-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119-48-8 | |

| Record name | 4-(Methylamino)butyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylamino)butanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 4-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1119-48-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-.GAMMA.-AMINOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LC3P8KU3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-(Methylamino)butanoic acid connected to the study of enzymes?

A1: 4-(Methylamino)butanoic acid (N-MeGABA) is a hydrolysis product of N-methyl-2-pyrrolidinone (NMP) []. Interestingly, N-MeGABA was identified as a product formed during the investigation of human γ-butyrobetaine hydroxylase (BBOX) []. This enzyme, crucial for L-carnitine biosynthesis, unexpectedly catalyzed a complex reaction involving a substrate analog, 3-(2,2,2-Trimethylhydrazinium)propionate (THP) []. This reaction resulted in the formation of N-MeGABA, highlighting the enzyme's ability to perform a Stevens-type rearrangement, a finding that could be valuable for designing BBOX inhibitors [].

Q2: What is known about the synthesis of 4-(Methylamino)butanoic acid?

A2: Several research papers detail the synthesis of 4-(Methylamino)butanoic acid. One method utilizes N-methyl-pyrrolidone as a starting material, reacting it with hydrochloric acid to yield 4-(methylamino)butanoic acid salts []. This intermediate can be further reacted with thiourea dioxide to produce 4-methylguanidine butyric acid []. Another approach employs thiourea trioxide, synthesized from thiourea and hydrogen peroxide, which then reacts with 4-(methylamino)butanoic acid salts to achieve the target molecule [].

Q3: What analytical techniques are used to characterize 4-(Methylamino)butanoic acid?

A3: The synthesized 4-(methylamino)butanoic acid and its intermediates are typically characterized using spectroscopic techniques. These include Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy [, ]. These techniques help confirm the chemical structure and purity of the synthesized compounds. Additionally, elemental analysis (EA) can be employed to verify the elemental composition of the synthesized 4-(methylamino)butanoic acid salts [].

Q4: Has the mutagenicity of 4-(Methylamino)butanoic acid been investigated?

A4: Yes, the potential mutagenicity of N-MeGABA was assessed using the Ames Salmonella/microsome assay, a widely recognized test for identifying mutagenic substances []. This study evaluated N-MeGABA across various Salmonella strains, both with and without metabolic activation []. While some minor responses were observed in certain strains, a clear dose-response relationship wasn't established, suggesting that N-MeGABA may not possess significant mutagenic potential under the tested conditions [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B29028.png)

![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B29029.png)

![N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide](/img/structure/B29030.png)